5-Methoxy-8-methylisoquinoline-1-carbonitrile
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Overview
Description
5-Methoxy-8-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a methoxy group and a carbonitrile group attached to an isoquinoline ring.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of common organic synthesis techniques and reagents.
Chemical Reactions Analysis
5-Methoxy-8-methylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-8-methylisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of isoquinoline derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
Comparison with Similar Compounds
5-Methoxy-8-methylisoquinoline-1-carbonitrile can be compared to other isoquinoline derivatives, such as:
5-Methylisoquinoline-1-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Methylisoquinoline: Lacks both the methoxy and carbonitrile groups, making it less complex and potentially less versatile
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-methoxy-8-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-3-4-11(15-2)9-5-6-14-10(7-13)12(8)9/h3-6H,1-2H3 |
InChI Key |
MKFNWEAJTKXMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=CN=C2C#N |
Origin of Product |
United States |
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